molecular formula C18H19N5O2S2 B2643040 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 1105210-50-1

4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2643040
CAS No.: 1105210-50-1
M. Wt: 401.5
InChI Key: ORQMBSITONMKEE-UHFFFAOYSA-N
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Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of pyridazine, thiazole, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyridazine and thiazole rings are synthesized separately through established methods, such as cyclization reactions involving appropriate precursors. These intermediates are then coupled through a series of nucleophilic substitution reactions, often using thiol reagents to introduce the thioether linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the specific functional groups present in the compound, such as the thioether and amide linkages .

Comparison with Similar Compounds

Similar Compounds

    4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-11-5-6-13-14(10-11)27-18(20-13)21-16(25)4-3-9-26-17-8-7-15(22-23-17)19-12(2)24/h5-8,10H,3-4,9H2,1-2H3,(H,19,22,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQMBSITONMKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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